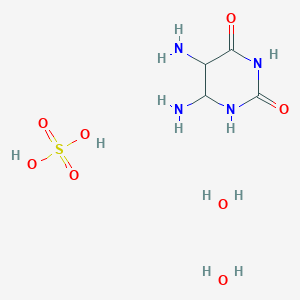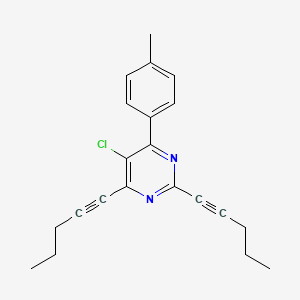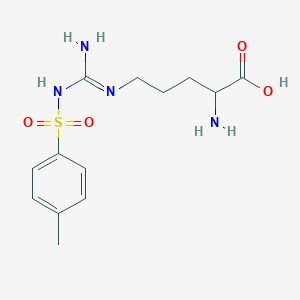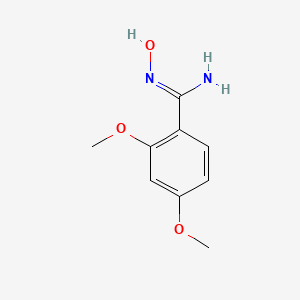
5,6-Diamino-2,4-dihydroxypyrimidine sulfate Diydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Diamino-2,4-dihydroxypyrimidine sulfate dihydrate is a chemical compound with the molecular formula C4H6N4O2.2H2O.H2O4S. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes both amino and hydroxyl groups attached to a pyrimidine ring, making it a versatile intermediate in organic synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate dihydrate typically involves the reaction of guanidinium hydrochloride with dimethyl malonate in the presence of sodium methoxide. The reaction is carried out at a temperature of 50°C, followed by the addition of hydrochloric acid to adjust the pH to 3-4. The intermediate product, amino-4,6-dihydroxy-pyrimidine, is then isolated and converted to the sulfate salt by the addition of sulfuric acid .
Industrial Production Methods
In industrial settings, the production of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate dihydrate involves similar synthetic routes but on a larger scale. The process includes the purification of the intermediate product through recrystallization and the subsequent conversion to the sulfate salt. The compound is then dried and packaged for use in various applications .
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Diamino-2,4-dihydroxypyrimidine sulfate dihydrate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can lead to the formation of different amino and hydroxyl derivatives.
Substitution: The amino and hydroxyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include various substituted pyrimidines, which are valuable intermediates in the synthesis of pharmaceuticals and other organic compounds .
Applications De Recherche Scientifique
5,6-Diamino-2,4-dihydroxypyrimidine sulfate dihydrate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 5,6-Diamino-2,4-dihydroxypyrimidine sulfate dihydrate involves its interaction with various molecular targets, including enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its effects in biological systems. The amino and hydroxyl groups play a crucial role in these interactions, allowing the compound to form hydrogen bonds and other interactions with target molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4,5-Diamino-2,6-dihydroxypyrimidine sulfate
- 5,6-Diamino-4-hydroxy-2(1H)-pyrimidinone sulfate dihydrate
- 5,6-Diamino-2,4-pyrimidinediol sulfate dihydrate
Uniqueness
5,6-Diamino-2,4-dihydroxypyrimidine sulfate dihydrate is unique due to its specific arrangement of amino and hydroxyl groups on the pyrimidine ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of complex organic molecules .
Propriétés
Formule moléculaire |
C4H14N4O8S |
|---|---|
Poids moléculaire |
278.24 g/mol |
Nom IUPAC |
5,6-diamino-1,3-diazinane-2,4-dione;sulfuric acid;dihydrate |
InChI |
InChI=1S/C4H8N4O2.H2O4S.2H2O/c5-1-2(6)7-4(10)8-3(1)9;1-5(2,3)4;;/h1-2H,5-6H2,(H2,7,8,9,10);(H2,1,2,3,4);2*1H2 |
Clé InChI |
VDFCFEOOQZTOAE-UHFFFAOYSA-N |
SMILES canonique |
C1(C(NC(=O)NC1=O)N)N.O.O.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![1-Cyclopropyl-2,4-dioxo-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B12342769.png)


![3,3a-Dihydrothieno[2,3-d]imidazol-2-one](/img/structure/B12342816.png)




![2-bromo-7H-pyrazino[2,3-b]pyrazin-6-one](/img/structure/B12342834.png)


